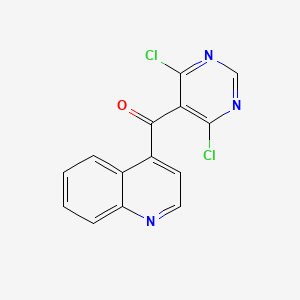

(4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone is a heterocyclic compound that combines the structural features of pyrimidine and quinoline

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone typically involves the reaction of 4,6-dichloropyrimidine with quinoline derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

(4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The quinoline moiety can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, often with a base like potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the quinoline moiety.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the quinoline ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the quinoline moiety to produce different functionalized compounds.

Applications De Recherche Scientifique

(4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone has several scientific research applications:

Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study biological processes involving pyrimidine and quinoline derivatives.

Mécanisme D'action

The mechanism of action of (4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine and quinoline moieties can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,6-Dichloropyrimidine: Shares the pyrimidine core but lacks the quinoline moiety.

Quinoline-4-carboxylic acid: Contains the quinoline structure but differs in the functional groups attached.

Uniqueness

(4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone is unique due to the combination of pyrimidine and quinoline structures in a single molecule. This dual functionality can impart distinct chemical and biological properties, making it a versatile compound for various applications.

Activité Biologique

The compound (4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 4 and 6 positions with chlorine atoms and a quinoline moiety linked via a methanone group. This structural configuration is crucial for its biological activity, influencing both its interaction with biological targets and its pharmacokinetic properties.

The primary mechanism through which this compound exerts its effects is through the inhibition of specific kinases involved in cell cycle regulation. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is often implicated in cancer. The compound has shown selective inhibition against CDK1, CDK2, and CDK4, demonstrating potential as an anticancer agent by interfering with cell proliferation pathways .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against triple-negative breast cancer cell lines, showing promising IC50 values that suggest effective growth inhibition .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 6.59 - 12.51 | Superior anticancer properties compared to analogs |

| 4T1 (Breast Cancer) | 13.23 - 213.7 | Variable efficacy; further studies needed |

| MRC-5 (Non-cancer) | >200 | Selectivity observed against cancer cells |

Inhibition of Kinases

The compound's ability to inhibit CDKs suggests its potential utility in treating cancers characterized by CDK dysregulation. In vitro studies have demonstrated that it can effectively reduce the activity of these kinases at low concentrations, indicating a high degree of potency .

Case Studies

- Study on CDK Inhibition : A study published in Nature demonstrated that analogs of this compound showed potent inhibition against CDK2 with IC50 values below 10 nM. These findings support the hypothesis that targeting CDKs can be an effective strategy for cancer therapy .

- In Vivo Efficacy : In xenograft models using mice, compounds structurally related to this compound exhibited significant tumor regression when administered at doses that maintained plasma concentrations above the therapeutic threshold for extended periods .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it has a moderate half-life and bioavailability conducive to therapeutic use. However, further research is necessary to optimize these parameters for clinical applications.

Propriétés

IUPAC Name |

(4,6-dichloropyrimidin-5-yl)-quinolin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N3O/c15-13-11(14(16)19-7-18-13)12(20)9-5-6-17-10-4-2-1-3-8(9)10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUSRXWTYRMVMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(N=CN=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733706 |

Source

|

| Record name | (4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260784-20-0 |

Source

|

| Record name | (4,6-Dichloropyrimidin-5-yl)(quinolin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.